REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:13][CH2:12][C:11]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)([C:14]#[N:15])[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[CH2:1]([N:8]1[CH2:13][CH2:12][C:11]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)([CH2:14][NH2:15])[CH2:10][CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3.4.5.6|
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Name
|
|
Quantity
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4.5 g
|
Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)N1CCC(CC1)(C#N)C1=CC=CC=C1
|
Name
|
|
Quantity
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49 mL
|
Type
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reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
|
50 mL
|
Type
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solvent
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Smiles
|
C1CCOC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the reaction mixture was stirred for 12 hr at rt
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The reaction was quenched by the addition of 5 mL of water, 5 mL of 15% solution of NaOH
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Type
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DRY_WITH_MATERIAL
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Details
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The organic fraction was dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated
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Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)(CN)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |